molecular formula C17H19NO3 B495948 N-[3-(2-phenoxyethoxy)phenyl]propanamide

N-[3-(2-phenoxyethoxy)phenyl]propanamide

Cat. No.: B495948
M. Wt: 285.34g/mol
InChI Key: VMFOSVSXJHMTEG-UHFFFAOYSA-N
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Description

N-[3-(2-Phenoxyethoxy)phenyl]propanamide is a propanamide derivative featuring a phenoxyethoxy group at the 3-position of the phenyl ring. The compound’s synthesis likely follows reductive amination or coupling reactions, as seen in related structures .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34g/mol

IUPAC Name

N-[3-(2-phenoxyethoxy)phenyl]propanamide

InChI

InChI=1S/C17H19NO3/c1-2-17(19)18-14-7-6-10-16(13-14)21-12-11-20-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3,(H,18,19)

InChI Key

VMFOSVSXJHMTEG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key analogs, highlighting substituent effects on molecular weight, yield, melting point, and purity.

Compound Name (or ID) Substituents Molecular Weight Yield (%) m.p. (°C) Purity (%) Biological Target Source
Target Compound 3-(2-Phenoxyethoxy)phenyl ~313.36* - - - Hypothesized enzyme inhibition -
57a () 3-(Methylamino)-4-(2,4,4-trimethylpentan-2-yl)phenyl, trifluoromethoxy 451.26 55.3 101–103 99.7 MDH inhibition
57b () 3-(Isopropylamino)-4-(2,4,4-trimethylpentan-2-yl)phenyl, trifluoromethoxy 479.29 9.10 Liquid 96.1 MDH inhibition
57c () 3-(Cyclobutylamino)-4-(2,4,4-trimethylpentan-2-yl)phenyl, trifluoromethoxy 505.33 38.0 Liquid - MDH inhibition
Compound 23 () 2-Isopentyloxy-6-(trifluoromethyl)pyridin-3-ylmethyl, methylsulfonamido ~521.54 68 136–139 - TRPV1 antagonism
3ba () 3-(Methylthio)-p-tolyl, trifluoromethoxy 355.35 - 84–85 - Not specified
30a () 4-Hydroxyphenyl, tert-butylsulfamoyl ~377.43 64 - - Carbonic anhydrase inhibition

*Estimated based on structural formula.

Key Observations:
  • Substituent Effects on Yield : Bulky groups (e.g., isopropyl in 57b) reduce synthetic yield (9.1%) compared to methyl (55.3% in 57a), likely due to steric hindrance during reductive amination .
  • Melting Points : Linear alkyl chains (e.g., isopentyloxy in ’s compound 23) increase crystallinity (m.p. 136–139°C), whereas branched/liquid analogs (57b, 57c) lack defined melting points .
  • Electron-Withdrawing Groups : Trifluoromethoxy (57a) and methylsulfonamido () enhance metabolic stability but may reduce solubility .

Unique Features of the Target Compound

The phenoxyethoxy group in N-[3-(2-phenoxyethoxy)phenyl]propanamide offers distinct advantages:

  • Flexibility : The ethoxy spacer may improve conformational adaptability for target binding compared to rigid substituents (e.g., trifluoromethyl).

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